3-cyclopropylpropan-1-amine
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Overview
Description
3-cyclopropylpropan-1-amine is an organic compound with the molecular formula C6H13N It is a primary amine featuring a cyclopropyl group attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-cyclopropylpropan-1-amine can be synthesized through several methods. One common approach involves the cyclization of γ-butyrolactone with isopropanol, followed by hydrolysis, acylation, and Hofmann degradation . The cyclization and hydrolysis steps are crucial and often employ Phase Transfer Catalysis (PTC) to enhance reaction efficiency .
Industrial Production Methods: In industrial settings, this compound is often produced through a continuous process involving the reaction of cyclopropyl formamide with sodium hypochlorite and sodium hydroxide . This method is efficient, yielding high purity products with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-cyclopropylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into cyclopropylpropyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed.
Major Products:
Oxidation: Cyclopropylpropylamide or cyclopropylpropyl nitrile.
Reduction: Cyclopropylpropyl alcohol.
Substitution: Various cyclopropylpropyl halides.
Scientific Research Applications
3-cyclopropylpropan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropylpropan-1-amine involves its interaction with specific molecular targets. For instance, it inactivates cytochrome P450 enzymes through a mechanism-based inhibition, which involves initial one-electron oxidation at the nitrogen atom followed by cyclopropane ring scission . This leads to covalent modification of the enzyme, effectively inhibiting its activity .
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached directly to an amine.
Cyclopropylmethylamine: Similar structure but with a methyl group instead of a propyl group.
Cyclopropylpropyl alcohol: The alcohol analog of 3-cyclopropylpropan-1-amine.
Uniqueness: this compound is unique due to its extended propyl chain, which imparts different chemical and physical properties compared to its simpler analogs. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H13N |
---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
3-cyclopropylpropan-1-amine |
InChI |
InChI=1S/C6H13N/c7-5-1-2-6-3-4-6/h6H,1-5,7H2 |
InChI Key |
FESRYVBBESMTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCN |
Origin of Product |
United States |
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